molecular formula C21H14F3N3OS2 B10899759 [3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone

[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone

Cat. No.: B10899759
M. Wt: 445.5 g/mol
InChI Key: HJAAVXIPAUKVOF-UHFFFAOYSA-N
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Description

3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound that features a unique combination of thienyl, trifluoromethyl, and indolyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone typically involves multi-step organic reactions. The starting materials often include thienyl derivatives, trifluoromethylated compounds, and indole derivatives. The synthetic route may involve:

    Formation of the thieno[2,3-B]pyridine core: This can be achieved through cyclization reactions involving thienyl and pyridine precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Attachment of the indolyl group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Binding: Interacting with specific receptors to modulate their activity.

    Pathway Modulation: Affecting various cellular pathways to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H14F3N3OS2

Molecular Weight

445.5 g/mol

IUPAC Name

[3-amino-4-thiophen-2-yl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H14F3N3OS2/c22-21(23,24)15-10-12(14-6-3-9-29-14)16-17(25)18(30-19(16)26-15)20(28)27-8-7-11-4-1-2-5-13(11)27/h1-6,9-10H,7-8,25H2

InChI Key

HJAAVXIPAUKVOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=CS5)C(F)(F)F)N

Origin of Product

United States

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